Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride is a synthetic compound that combines the well-known immunomodulatory drug thalidomide with a polyethylene glycol (PEG) linker and an amine group. This compound is classified as a E3 ligase ligand-linker conjugate, which is significant in the field of targeted protein degradation. The unique structure allows for enhanced solubility and stability, making it suitable for various biological applications, particularly in drug development and research.
This compound is derived from thalidomide, which was originally developed as a sedative and later found to have immunomodulatory properties. The synthesis of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride involves multiple chemical reactions that facilitate the attachment of the PEG linker and the amine group to the thalidomide structure .
The synthesis of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride typically involves several key steps:
Industrial production often employs automated reactors for large-scale synthesis, ensuring high purity and consistency through rigorous quality control measures. Techniques such as chromatography are utilized for purification to eliminate impurities.
The molecular formula of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride is , with a molecular weight of approximately 506.509 g/mol. The structure features:
This configuration allows for versatile applications in bioconjugation and targeted drug delivery systems .
The compound's purity is typically ≥95%, indicating its suitability for research and therapeutic applications. It is stored under controlled conditions, typically at -5°C, to maintain stability .
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include alkyl halides for nucleophilic substitutions, while oxidation can be achieved using hydrogen peroxide or potassium permanganate under controlled conditions. Reducing agents such as sodium borohydride or lithium aluminum hydride are often employed in reduction reactions .
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride primarily exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This interaction facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The mechanism involves modulation of various signaling pathways regulated by these degraded proteins, contributing to its therapeutic effects in conditions like cancer and inflammatory diseases .
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride is characterized by:
Key chemical properties include:
These properties make it suitable for applications in drug formulation and biological research .
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride has several significant applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3